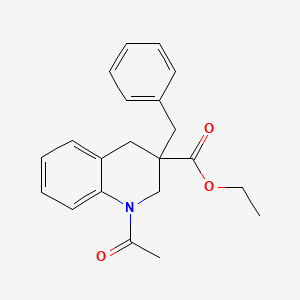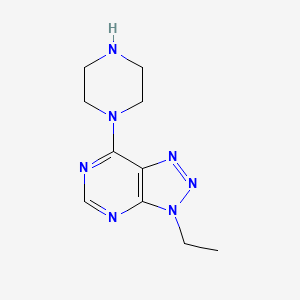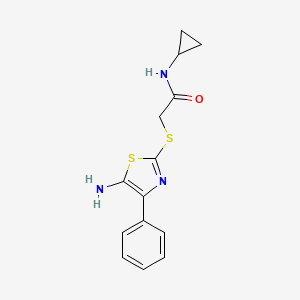
1-Fenil-1H-1,2,4-triazol-5-carbaldehído
Descripción general
Descripción
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group
Aplicaciones Científicas De Investigación
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
Target of Action
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a triazole compound . Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The excited-state proton transfer and the subsequent transformation between the enol and keto forms could potentially affect various biochemical pathways .
Result of Action
It is known that the excited-state proton transfer involved in the compound’s action could be partially responsible for the decrease in fluorescence emission .
Action Environment
This compound, like other triazole compounds, holds promise in various fields due to its unique properties .
Análisis Bioquímico
Cellular Effects
Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents
Molecular Mechanism
1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with formyl-substituted compounds. For instance, the reaction of phenylhydrazine with formyl-substituted triazoles under acidic conditions can yield the desired product. Another method involves the use of Vilsmeier-Haack formylation, where a triazole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde typically involves optimized versions of the aforementioned synthetic routes. Large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-Phenyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different ring position for the aldehyde group, leading to distinct reactivity and applications.
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid:
4-Phenyl-1H-1,2,3-triazole: Lacks the aldehyde group, which significantly alters its reactivity and application scope.
The uniqueness of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for targeted research and industrial applications.
Propiedades
IUPAC Name |
2-phenyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXRQFTTWFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545271 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-51-3 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


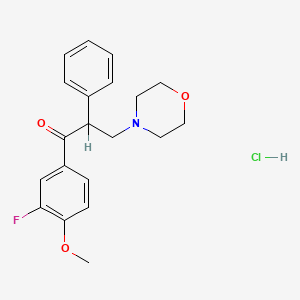
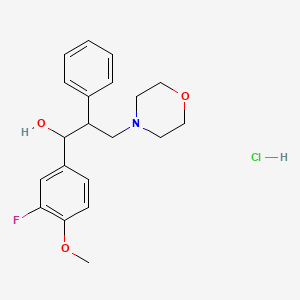

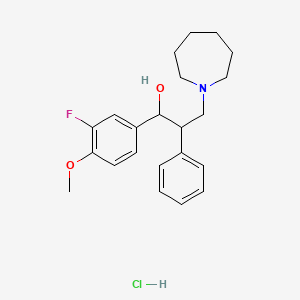
![3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B1650015.png)
![3-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B1650017.png)
![2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]-N-(3-fluoro-4-methylphenyl)-3-methylbutanamide](/img/structure/B1650021.png)
![2-[methyl({[2-(piperidin-1-yl)phenyl]methyl})amino]-N-(3-sulfamoylphenyl)propanamide](/img/structure/B1650024.png)
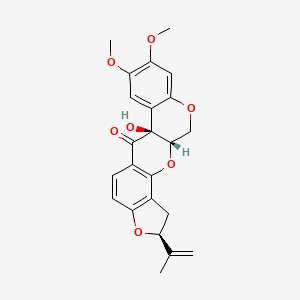
![3-(3-Fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1650027.png)
![3-(3-Methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1650028.png)
